(+/-)-Lanabecestat
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28N4O |
|---|---|
Molecular Weight |
412.5 g/mol |
InChI |
InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30) |
InChI Key |
WKDNQONLGXOZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Process Development of +/ Lanabecestat
Advanced Synthetic Routes for (+/-)-Lanabecestat and its Precursors
The chemical architecture of this compound necessitates a sophisticated synthetic strategy. Research has concentrated on the efficient construction of crucial intermediates that form the backbone of the final molecule.
Development of Aminoimidazole Intermediates in this compound Synthesis
The reaction sequence is as follows:
Imine Formation: Ketone 2 is treated with ammonia (B1221849) and Ti(iPrO)4 to form imine 3. acs.org
Cyclocondensation: Imine 3 undergoes cyclocondensation with thioamide 4 to produce thiol 5. acs.org
Aminolysis: Thiol 5 is converted to the target aminoimidazole 6. acs.org
| Step | Reactants | Reagents | Product |
| 1 | Ketone 2 | Ammonia, Ti(iPrO)4 | Imine 3 |
| 2 | Imine 3, Thioamide 4 | Thiol 5 | |
| 3 | Thiol 5 | Ammonia, Zn(OAc)2 | Aminoimidazole 6 |
Generation of Key Thioamide Intermediates
The synthesis of 2-oxopropanethioamide, a key thioamide intermediate for this compound, has been refined to improve safety and control. acs.orgfigshare.com A newer, more robust route utilizes the commercially available 2,2-diethoxypropionitrile as a starting material. acs.orgfigshare.comresearchgate.netfigshare.com This method offers significant advantages over previous routes by avoiding the use of highly toxic hydrogen sulfide (B99878) gas. acs.orgfigshare.comresearchgate.net The new process also allows for in situ monitoring using FTIR spectroscopy, which enhances manufacturing control and robustness. acs.orgfigshare.com Furthermore, this route provides an isolable crystalline intermediate, which serves as a hold- and control-point, leading to improved quality in subsequent synthetic steps. acs.orgfigshare.com
| Previous Route Drawbacks | New Route Advantages |
| Use of highly toxic hydrogen sulfide gas acs.orgfigshare.comresearchgate.net | Safer raw material (2,2-diethoxypropionitrile) acs.orgfigshare.comresearchgate.net |
| No requirement for hydrogen sulfide gas acs.orgfigshare.comresearchgate.net | |
| In situ FTIR monitoring for enhanced control acs.orgfigshare.com | |
| Isolable crystalline intermediate for quality control acs.orgfigshare.com |
Directed Ketal Hydrogenation for Ether Intermediate Formation
A novel synthetic route has been established for a key ether intermediate in the synthesis of this compound, focusing on a directed ketal hydrogenation. acs.orgacs.org This approach was developed as an alternative to a previous method involving the borane (B79455) reduction of a diketone, which yielded a modest 80:20 selectivity for the desired isomer. acs.orgacs.org Initial investigations into a directed hydrogenation of an enol ether intermediate showed excellent selectivity (>99:1), but the enol ether itself proved difficult to synthesize and isolate. acs.orgacs.org
Consequently, a stable and easily prepared dimethyl ketal was investigated as a substrate for the directed hydrogenation. acs.org This ketal intermediate provided the same high selectivity of over 99:1 for the desired ether, circumventing the challenges associated with the enol ether's instability. acs.orgacs.org Mechanistic studies suggest that this hydrogenation proceeds via the enol ether. acs.org This new route not only provides superior selectivity but also has the potential for higher yields and avoids the use of toxic methylating agents. acs.org
| Method | Substrate | Selectivity (Desired:Undesired) | Advantages |
| Borane Reduction | Diketone | 80:20 acs.orgacs.org | |
| Directed Hydrogenation | Enol Ether | >99:1 acs.orgacs.org | High selectivity |
| Directed Hydrogenation | Dimethyl Ketal | >99:1 acs.orgacs.org | High selectivity, stable substrate, avoids toxic reagents acs.org |
Process Intensification and Scalability in this compound Manufacturing
Furthermore, the integration of three sequential synthetic steps, starting from a ketone intermediate, has been explored to lay the groundwork for a potential multistep continuous manufacturing process. acs.orgresearchgate.net Continuous manufacturing and process intensification are modern strategies in pharmaceutical production aimed at increasing efficiency, reducing facility footprint, and improving product quality and consistency. labiotech.eulonza.comniimbl.org
Catalytic Systems and Mechanistic Investigations in this compound Synthesis
The development of synthetic routes for this compound has been supported by detailed investigations into catalytic systems. In the directed hydrogenation of the ketal intermediate, cationic rhodium complexes were found to be effective. acs.org While Crabtree's catalyst resulted in poor conversion, cationic Rh systems with dppb and dppf ligands demonstrated high selectivity (>99:1), although conversions were moderate. acs.org The use of a [Rh(cod)₂]BArF precursor improved upon the conversions seen with [Rh(nbd)₂]BF₄. acs.org
In a separate part of the synthesis, a scalable Suzuki process was developed. figshare.com This process utilizes a stable and crystalline diethanolamine (B148213) boronic ester that hydrolyzes under the reaction conditions. researchgate.netfigshare.com Mechanistic studies revealed that the liberated diethanolamine plays a significant role in the catalytic process, with evidence suggesting an equilibrium between an unbound and a bound palladium complex. researchgate.netfigshare.com Additionally, the diethanolamine acts as an internal scavenger for palladium species during crystallization, eliminating the need for a separate scavenging step. figshare.com
| Reaction | Catalyst System | Key Findings |
| Directed Ketal Hydrogenation | Cationic Rh complexes (e.g., [Rh(nbd)₂]BF₄/dppb, [Rh(cod)₂]BArF) acs.org | High selectivity (>99:1) for the desired ether intermediate. acs.org |
| Suzuki Reaction | Palladium catalyst with diethanolamine boronic ester figshare.com | Diethanolamine plays a role in the catalytic cycle and acts as an internal palladium scavenger. figshare.com |
Molecular Mechanism of Action and Enzymatic Inhibition of +/ Lanabecestat
Characterization of BACE1 as the Primary Molecular Target
(+/-)-Lanabecestat is a brain-permeable, oral inhibitor of the human beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1). nih.govastrazeneca.comastrazeneca.comnih.gov BACE1 is a type 1 transmembrane aspartyl protease that is predominantly expressed in neurons. nih.govnih.gov The enzyme plays a crucial role in the amyloidogenic pathway by performing the initial and rate-limiting cleavage of the amyloid precursor protein (APP). nih.govnih.gov This proteolytic event generates a large soluble extracellular fragment, sAPPβ, and a membrane-bound C-terminal fragment known as C99. nih.govnih.gov The subsequent cleavage of C99 by the γ-secretase complex results in the production of amyloid-beta (Aβ) peptides of various lengths. nih.govnih.gov
The accumulation and aggregation of Aβ peptides, particularly the Aβ1-42 form, are considered central to the pathogenesis of Alzheimer's disease. nih.govnih.govnih.gov By targeting BACE1, this compound was developed as a potential disease-modifying treatment for Alzheimer's disease, with the therapeutic goal of reducing the production of neurotoxic Aβ peptides in the brain. nih.govnih.govresearchgate.net
Detailed Enzymatic Kinetics and Binding Characteristics
The interaction of this compound with its target enzyme, BACE1, is characterized by high potency and distinctive binding kinetics. These features have been elucidated through various in vitro assays.
While detailed mechanistic studies often classify inhibitors based on their interaction with the enzyme's active site, the literature on this compound focuses on its potent inhibitory constants and slow dissociation. BACE1 inhibitors are typically designed to bind to the large active site of the enzyme, which is characteristic of competitive inhibition. nih.gov The slow-binding nature of some inhibitors provides a prolonged duration of action, which is a desirable pharmacological property. ibmc.msk.ru
This compound is a potent inhibitor of BACE1, demonstrating strong affinity for the enzyme in cell-free and cellular assays. nih.govselleckchem.com It exhibits unique, markedly slow off-rate kinetics from the BACE1 enzyme. nih.govselleckchem.com The half-life of its dissociation from BACE1 has been estimated to be approximately 9 hours in vitro. nih.govselleckchem.com This slow dissociation rate suggests that the duration of Aβ reduction in vivo may be influenced more by the turnover rate of the BACE1 enzyme itself rather than by the pharmacokinetic profile of the inhibitor. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Inhibitory Constant (Ki) | 0.4 nM | selleckchem.com |
| 50% Inhibitory Concentration (IC50) | 0.6 nM | nih.govnih.gov |
| Dissociation Half-Life (t1/2) | ~9 hours | nih.govselleckchem.com |
BACE1/BACE2 Selectivity Profile
The selectivity of an inhibitor for BACE1 over its close homolog, BACE2, is a significant consideration, as BACE2 is involved in other physiological processes, such as melanin (B1238610) production in skin pigment cells. figshare.com this compound is considered nonselective, inhibiting both BACE1 and BACE2 with nearly equal potency. astrazeneca.comastrazeneca.comresearchgate.net In vitro binding assays have confirmed this equipotent activity. astrazeneca.comastrazeneca.com However, when tested against a broader panel of over 350 other enzymes and receptors, this compound showed a high degree of specificity, with at least a 1,000-fold selectivity for BACE1 over other off-target proteins. selleckchem.com
| Enzyme | Binding Affinity (IC50) | Source |
|---|---|---|
| Human BACE1 | 0.6 nM | astrazeneca.comastrazeneca.com |
| Human BACE2 | 0.9 nM | astrazeneca.comastrazeneca.com |
Impact on Amyloid Precursor Protein (APP) Processing Pathways
The primary mechanism of action of this compound is the direct inhibition of BACE1, which fundamentally alters the processing of the amyloid precursor protein (APP). nih.govresearchgate.net This leads to a significant reduction in the products of the amyloidogenic pathway.
By inhibiting BACE1, this compound effectively decreases the cleavage of APP at the β-site, thereby reducing the generation of sAPPβ and, consequently, the production of both Aβ1-40 and Aβ1-42 peptides. nih.govnih.govselleckchem.com This effect has been consistently demonstrated across a range of preclinical and clinical models.
In vitro studies using various cell lines, including SH-SY5Y cells and primary neurons from mice and guinea pigs, showed potent, picomolar-range IC50 values for the inhibition of Aβ40 secretion. selleckchem.com In vivo animal models confirmed these findings, showing significant, dose-dependent reductions in Aβ40 and Aβ42 in the brain, plasma, and cerebrospinal fluid (CSF) of mice, guinea pigs, and dogs. nih.govnih.govselleckchem.com
Human clinical trials further substantiated these effects. In Phase 1 studies, single doses of this compound resulted in rapid and robust reductions of plasma Aβ1-40 and Aβ1-42 levels by over 70%. astrazeneca.comastrazeneca.com Subsequent Phase 2/3 studies demonstrated substantial, dose-related reductions in Aβ concentrations in the CSF of patients. astrazeneca.comastrazeneca.com
| Peptide | Reduction with 20 mg dose | Reduction with 50 mg dose | Source |
|---|---|---|---|
| Aβ1-40 | 58.0% | 73.3% | astrazeneca.comastrazeneca.com |
| Aβ1-42 | 51.3% | 65.5% | astrazeneca.comastrazeneca.com |
Influence on Soluble Amyloid Precursor Protein Beta (sAPPβ) Levels
The molecular mechanism of this compound as a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) directly implicates it in the regulation of soluble amyloid precursor protein beta (sAPPβ) levels. The cleavage of the amyloid precursor protein (APP) by the β-secretase enzyme, BACE1, is the initial and rate-limiting step in the amyloidogenic pathway. nih.gov This enzymatic action yields two fragments: a membrane-bound C-terminal fragment (C99) and the soluble N-terminal fragment, sAPPβ. researchgate.net Consequently, by inhibiting BACE1, lanabecestat (B602830) is designed to decrease the production of both amyloid-beta (Aβ) peptides and sAPPβ. researchgate.netalzheimersnewstoday.comwikipedia.org
Research findings from preclinical and clinical studies have consistently demonstrated the robust effect of lanabecestat on sAPPβ concentrations.
Detailed Research Findings
Preclinical Studies: In various nonclinical animal models, the administration of lanabecestat resulted in a significant and dose-dependent reduction of sAPPβ. Studies in mice, guinea pigs, and dogs showed that as a potent BACE1 inhibitor, lanabecestat effectively lowered concentrations of sAPPβ in the brain, plasma, and cerebrospinal fluid (CSF). nih.govresearchgate.netnih.gov These preclinical results established a clear proof-of-concept for the compound's ability to engage its target and modulate the APP processing pathway.
Clinical Studies: The effect of lanabecestat on sAPPβ was further confirmed in human clinical trials. Phase 1 studies involving healthy subjects and patients with Alzheimer's disease (AD) observed significant reductions in CSF sAPPβ following treatment with lanabecestat. researchgate.netnih.gov
Data from the large-scale Phase 2/3 AMARANTH trial provided more detailed insights into the dose-dependent effects of lanabecestat on CSF biomarkers. nih.gov Although the trial was ultimately discontinued (B1498344) due to a lack of efficacy in slowing cognitive decline, the pharmacodynamic data confirmed target engagement. nih.govastrazeneca.com The study's supplementary data included analyses of CSF sAPPβ levels, showing a clear reduction in patients receiving the treatment compared to placebo. nih.gov
The following table summarizes the observed effects of this compound on sAPPβ and related biomarkers from clinical research.
Interactive Data Table: Effect of this compound on APP Cleavage Products
| Study Phase | Subject Population | Biomarker | Key Findings | Citations |
| Phase 1 | Healthy Japanese Subjects | CSF sAPPβ | Decreased concentrations following lanabecestat treatment. | researchgate.netnih.gov |
| Phase 1 | Healthy Subjects & AD Patients | Plasma & CSF Aβ Peptides | Significant reductions in Aβ1-40 and Aβ1-42 observed. | researchgate.netnih.gov |
| Phase 2/3 (AMARANTH) | Early Alzheimer's Disease | CSF sAPPβ | Confirmed reduction in sAPPβ levels in treated groups vs. placebo. | nih.gov |
| Phase 2/3 (AMARANTH & DAYBREAK-ALZ) | Early & Mild AD | CSF Aβ Peptides | Substantial dose-related reductions in CSF Aβ1-40 (58.0% for 20 mg, 73.3% for 50 mg) and Aβ1-42 (51.3% for 20 mg, 65.5% for 50 mg). | nih.govastrazeneca.com |
Preclinical Pharmacological Characterization of +/ Lanabecestat
In Vitro Pharmacological Investigations
Cellular Potency in Neuronal and Overexpression Models
The potency of lanabecestat (B602830) was assessed across a variety of cellular models to determine its efficacy in inhibiting the production of Aβ peptides. These models included primary neuronal cultures and cell lines engineered to overexpress amyloid precursor protein (APP), the protein from which Aβ is derived.
In SH-SY5Y human neuroblastoma cells that overexpress APP, lanabecestat demonstrated a high degree of potency, with a reported half-maximal inhibitory concentration (IC50) of 80 picomolar (pM). selleckchem.commedchemexpress.com Further studies in primary neuronal cultures derived from mice and guinea pigs also revealed picomolar potency, with IC50 values of 610 pM and 310 pM, respectively. selleckchem.commedchemexpress.com These findings indicate that lanabecestat is a highly potent inhibitor of Aβ secretion in various neuronal cell types. selleckchem.commedchemexpress.comastrazeneca.com
Interactive Table: Cellular Potency of Lanabecestat in Different In Vitro Models
| Cell Model | Target Measured | IC50 Value (pM) |
|---|---|---|
| SH-SY5Y/APP Overexpressing Cells | Aβ40 and sAβPPβ Secretion | 80 |
| Mouse Primary Neurons | Aβ40 and sAβPPβ Secretion | 610 |
| Guinea Pig Primary Neurons | Aβ40 and sAβPPβ Secretion | 310 |
In Vitro Membrane Permeability Studies
The Caco-2 cell permeability assay, a well-established in vitro model of the human intestinal barrier, was utilized to evaluate the potential for oral absorption of lanabecestat. researchgate.netnih.govevotec.com This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, providing an indication of its intestinal permeability. nih.govconceptlifesciences.com
Lanabecestat exhibited high permeability in the Caco-2 system, with a mean apparent permeability coefficient (Papp) from the apical (top) to the basolateral (bottom) side of 34.8 × 10⁻⁶ cm/s. nih.gov This high permeability suggests that the compound is likely to be well-absorbed following oral administration. nih.gov
Plasma Protein Binding Research Across Diverse Mammalian Species
The extent to which a drug binds to plasma proteins can significantly influence its distribution and availability to target tissues. researchgate.netrsc.orgnih.gov The plasma protein binding of lanabecestat was investigated in several mammalian species, including mice, rats, guinea pigs, dogs, and humans, using equilibrium dialysis. medchemexpress.com
The unbound fraction of lanabecestat in plasma was found to be consistently low across all species tested, indicating high plasma protein binding. medchemexpress.com In human plasma, the unbound fraction ranged from 7.7% to 9.4%. medchemexpress.com The unbound fractions in preclinical species were as follows: 1.3% to 1.8% in mice, 4.2% to 5.9% in rats, 8.3% to 10.3% in guinea pigs, and 9.4% to 10.3% in dogs. medchemexpress.com A mean blood-to-plasma ratio of 0.7 in human blood suggests no significant association with red blood cells. medchemexpress.com
Interactive Table: Unbound Fraction of Lanabecestat in Plasma Across Species
| Species | Unbound Fraction (%) |
|---|---|
| Mouse | 1.3 - 1.8 |
| Rat | 4.2 - 5.9 |
| Guinea Pig | 8.3 - 10.3 |
| Dog | 9.4 - 10.3 |
| Human | 7.7 - 9.4 |
In Vitro Assessment of Drug-Drug Interaction Potential: P-glycoprotein Modulation
P-glycoprotein (P-gp) is a transporter protein that plays a significant role in drug absorption and distribution, including transport across the blood-brain barrier. mdpi.com In vitro studies were conducted to determine if lanabecestat is a substrate or inhibitor of P-gp.
These investigations revealed that lanabecestat is both a substrate and an inhibitor of P-gp. researchgate.net The half-maximal inhibitory concentration (IC50) for P-gp inhibition by lanabecestat was determined to be 10 µmol/L. researchgate.net While gastric fluid concentrations of lanabecestat after a 50-mg oral dose can exceed this IC50, suggesting potential for P-gp inhibition at the intestinal wall, plasma concentrations remain significantly lower, indicating a minimal risk for systemic P-gp interactions. researchgate.netnih.gov
In Vivo Pharmacological Profiles in Animal Models
Brain Penetration and Central Nervous System Pharmacokinetics in Preclinical Species
A critical attribute for a BACE1 inhibitor intended for the treatment of Alzheimer's disease is its ability to cross the blood-brain barrier and reach its target in the central nervous system (CNS). nih.gov Preclinical studies in mice, guinea pigs, and dogs demonstrated that lanabecestat is a brain-permeable compound. astrazeneca.comnih.govastrazeneca.com
Following oral administration, lanabecestat was shown to effectively penetrate the brain and reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma in these animal models. nih.govastrazeneca.com The free fraction of lanabecestat in brain tissue was determined to be 4.5%. medchemexpress.com In dogs, the oral bioavailability of lanabecestat was found to be high at 80%. selleckchem.com These findings confirm that lanabecestat possesses the necessary pharmacokinetic properties to engage its target in the CNS. nih.govastrazeneca.com
Dose- and Time-Dependent Effects on Amyloid-beta and sAPPβ in Animal Brain, Cerebrospinal Fluid, and Plasma
Preclinical studies in various animal models have demonstrated that (+/-)-lanabecestat, also known as AZD3293, potently reduces the levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) and soluble amyloid precursor protein β (sAPPβ) in a manner dependent on both dose and time. nih.govresearchgate.net These effects have been consistently observed across different species, including mice, guinea pigs, and dogs, in central and peripheral compartments. nih.govresearchgate.net
In female C57B16 mice, oral administration of this compound resulted in statistically significant, dose- and time-dependent reductions of Aβ40, Aβ42, and sAPPβ in both plasma and brain. researchgate.net A notable reduction in brain Aβ levels was observed, reaching its maximum effect approximately 6 hours after administration, with levels returning to baseline by 16 hours. researchgate.net The half-maximal effective concentration (EC50) for the reduction of brain Aβ40 in mice was determined to be 0.6 nmol/L. researchgate.net
Similarly, in male Dunkin-Hartley guinea pigs, this compound induced significant time- and dose-dependent decreases in Aβ40 and Aβ42 levels in the plasma, cerebrospinal fluid (CSF), and brain. researchgate.net The peak reduction in brain Aβ was observed at 4 hours post-administration; however, unlike in mice, the levels did not return to baseline within 24 hours, suggesting a more sustained effect in this species. researchgate.net The EC50 for brain Aβ40 reduction in guinea pigs was 1.1 nmol/L. researchgate.net
Further detailed investigation in guinea pigs following a single oral administration of this compound revealed that the maximum concentration of the compound in the CSF was achieved at approximately 2 hours post-dosing. researchgate.net Dose-dependent reductions in CSF Aβ40 were significant at doses of 30 and 100 µmol/kg when measured at the 2-hour time point. researchgate.net The maximal effect on CSF sAPPβ occurred at around 8 hours and was sustained for up to 24 hours. researchgate.net In plasma, all tested doses (10, 30, and 100 µmol/kg) significantly lowered both Aβ40 and Aβ42 levels, with Aβ42 concentrations falling below the lower limit of quantification. researchgate.net The maximum reduction in plasma sAPPβ, Aβ40, and Aβ42 was seen at approximately 8 hours, with the effects lasting for more than 48 hours. researchgate.net
The robust and prolonged pharmacodynamic effects of this compound on Aβ and sAPPβ levels in these preclinical models provided a strong rationale for its clinical development.
Interactive Data Table: Dose- and Time-Dependent Effects of this compound in Preclinical Models
| Species | Tissue/Fluid | Biomarker | Dose (Oral) | Time Point | Observation | Reference |
| Mouse (C57B16) | Brain | Aβ40, Aβ42, sAPPβ | 50, 100, 200 µmol/kg | 6 hours (peak) | Significant reduction | researchgate.net |
| Mouse (C57B16) | Brain | Aβ40 | N/A | N/A | EC50: 0.6 nmol/L | researchgate.net |
| Guinea Pig (Dunkin-Hartley) | Brain | Aβ40, Aβ42 | N/A | 4 hours (peak) | Significant reduction, sustained >24h | researchgate.net |
| Guinea Pig (Dunkin-Hartley) | Brain | Aβ40 | N/A | N/A | EC50: 1.1 nmol/L | researchgate.net |
| Guinea Pig (Dunkin-Hartley) | CSF | Aβ40 | 30, 100 µmol/kg | 2 hours | Significant reduction | researchgate.net |
| Guinea Pig (Dunkin-Hartley) | CSF | sAPPβ | N/A | 8 hours (peak) | Sustained effect up to 24h | researchgate.net |
| Guinea Pig (Dunkin-Hartley) | Plasma | Aβ40, Aβ42 | 10, 30, 100 µmol/kg | 8 hours (peak) | Sustained effect >48h | researchgate.net |
Preclinical Animal Model Systems for Pharmacological Efficacy Evaluation
The preclinical assessment of this compound's pharmacological efficacy utilized a range of established animal models. nih.govresearchgate.net These models are crucial for understanding the in vivo activity and therapeutic potential of a compound before human trials. upenn.edunih.gov
The primary species used in the pharmacological characterization of this compound were mice, guinea pigs, and dogs. nih.govresearchgate.net C57B16 mice were employed to investigate the dose- and time-dependent effects on central and peripheral biomarkers. researchgate.net Guinea pigs, specifically the Dunkin-Hartley strain, were also used extensively. researchgate.netresearchgate.net Notably, the amyloid precursor protein (APP) sequence in guinea pigs is highly homologous to that in humans, making them a relevant non-transgenic model for studying Aβ production.
In addition to these standard laboratory animals, studies were also conducted in APP/PS1 transgenic mice. researchgate.net This genetically engineered mouse model overexpresses mutant human APP and presenilin-1, leading to the age-dependent development of amyloid plaques in the brain, mimicking a key pathological feature of Alzheimer's disease. researchgate.net These models are instrumental in evaluating the potential of drug candidates to modify disease-related pathology. nih.gov For instance, two months of treatment with lanabecestat was shown to effectively reduce the amyloid plaque burden in the brains of female APP/PS1 mice. researchgate.net
The selection of these particular animal models allowed for a comprehensive preclinical evaluation of this compound's ability to engage its target, BACE1, and modulate the downstream production of Aβ in both the central nervous system and the periphery. nih.govresearchgate.net
Biotransformation and Metabolite Characterization in Preclinical Species
Understanding the biotransformation and metabolic profile of a drug candidate is a critical component of preclinical development. For this compound, studies were conducted to identify its major metabolites and characterize their activity.
Relative Enzymatic Potency of Metabolites
The enzymatic potency of the major metabolite, AZ13569724, against the target enzyme BACE1 has been evaluated and compared to the parent compound, this compound. nih.gov
Preclinical data indicate that the BACE1 inhibitory potency of AZ13569724 is approximately one-tenth that of this compound. nih.gov While this compound has an in vitro 50% inhibitory concentration (IC50) for BACE1 of 0.6 nM, the potency of its major metabolite is considerably lower. nih.gov Furthermore, at steady state, the circulating concentrations of AZ13569724 are approximately one-third of those of the parent compound. nih.gov
Given the combination of its lower enzymatic potency and lower circulating levels relative to this compound, it has been concluded that the metabolite AZ13569724 is likely to have a minimal contribution to the in vivo reduction of Aβ observed following the administration of this compound. nih.gov
Structural Insights and Structure Activity Relationship Sar Studies of +/ Lanabecestat
Medicinal Chemistry Approaches to BACE1 Inhibitor Design Principles
The design of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key strategy in the development of therapeutics for Alzheimer's disease. nih.gov BACE1 is an aspartyl protease that initiates the production of amyloid-β (Aβ) peptides, which can accumulate into plaques in the brain. nih.govalzheimersnewstoday.com A primary principle in medicinal chemistry for inhibiting this enzyme involves targeting its active site, which contains a catalytic dyad of two aspartic acid residues (Asp32 and Asp228). nih.gov These residues are essential for the enzyme's catalytic function. nih.gov
Early BACE1 inhibitors were often peptidomimetic, mimicking the natural substrate of the enzyme. However, these larger molecules faced challenges with properties like oral bioavailability and the ability to cross the blood-brain barrier. researchgate.net This led to the evolution of small, non-peptide inhibitors. researchgate.net Structure-based drug design, utilizing X-ray crystallography and computational modeling of the BACE1 active site, has been instrumental in this shift. nih.govresearchgate.net The goal is to create molecules that can effectively bind within the enzyme's active site, interact with the key aspartic acid residues, and possess favorable drug-like properties. nih.gov
Lanabecestat (B602830) (AZD3293) emerged from these medicinal chemistry efforts as a potent, orally active, and brain-permeable small molecule BACE1 inhibitor. medchemexpress.comresearchgate.net It belongs to the acylguanidine class of BACE1 inhibitors. nih.gov The design strategy for such compounds focuses on achieving high potency for BACE1 while maintaining selectivity over other related proteases, a critical factor for minimizing potential side effects. researchgate.netnih.gov
Correlation of Molecular Structure with BACE1 Inhibitory Potency and Selectivity
The molecular structure of Lanabecestat is directly correlated with its high inhibitory potency against BACE1 and its selectivity over other structurally similar enzymes like BACE2 and Cathepsin D (CatD). Lanabecestat acts as a competitive and reversible inhibitor, binding directly to the BACE1 active site. medchemexpress.com A defining characteristic of its interaction is a remarkably slow dissociation rate from the enzyme, with an estimated half-life of approximately 9 hours for the enzyme-inhibitor complex. medchemexpress.comnih.gov This slow off-rate may contribute to a prolonged duration of Aβ reduction in vivo. nih.gov
The potency and selectivity of Lanabecestat have been quantified in enzymatic assays, demonstrating its high affinity for BACE1. It is only slightly less potent against the close homolog BACE2 and shows significantly weaker inhibition of the lysosomal protease Cathepsin D. nih.govresearchgate.net This selectivity is important, as BACE2 is involved in various physiological processes, and off-target inhibition could lead to undesired effects. nih.gov
The metabolic profile of Lanabecestat also relates to its structure. Its major circulating metabolite, AZ13569724, is approximately ten times less potent as a BACE1 inhibitor than the parent compound. nih.gov
Table 1: Inhibitory Potency of Lanabecestat Against BACE1 and Related Proteases
| Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Human BACE1 (hBACE1) | 0.4 nM | medchemexpress.comnih.govresearchgate.net |
| Human BACE2 (hBACE2) | 0.8 nM | nih.govresearchgate.net |
| Human Cathepsin D (hCatD) | 3797 nM | nih.govresearchgate.net |
Conformational Analysis and Protein-Ligand Interaction Dynamics (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods such as molecular docking and molecular dynamics (MD) simulations have been pivotal in understanding the interaction between Lanabecestat and the BACE1 enzyme. researchgate.net These techniques simulate the binding process at an atomic level, providing insights into the conformational changes and energy profiles of the protein-ligand complex. researchgate.netresearchgate.net
Molecular docking studies are used to predict the preferred binding pose of a ligand within a protein's active site. ymerdigital.com For Lanabecestat, docking simulations place the molecule within the BACE1 catalytic site, where it can interact with the critical Asp32 and Asp228 residues. nih.govekb.eg In one such in silico study, Lanabecestat demonstrated a high affinity for the BACE1 active site, with a calculated binding energy of -9.00 kcal/mol. up.ac.za These computational results align with the potent inhibitory activity observed in biochemical assays. up.ac.za
Molecular dynamics (MD) simulations offer a more dynamic view, modeling the movement of atoms in the protein-ligand complex over time. researchgate.netyoutube.com MD studies of the BACE1-Lanabecestat complex help to understand the stability of the interaction and the conformational dynamics of both the protein and the ligand upon binding. researchgate.net This analysis is crucial for rationalizing the compound's high affinity and very slow off-rate from the enzyme. medchemexpress.com The dynamic behavior of proteins and ligands, including subtle conformational shifts and the role of water molecules in the binding site, are key determinants of binding affinity and specificity. nih.govunibas.ch
Stereochemical Considerations in the Biological Activity of (+/-)-Lanabecestat
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in drug design and biological activity. longdom.org Most biological molecules, such as enzymes and their receptors, are chiral, meaning they can distinguish between different stereoisomers (enantiomers) of a drug molecule. nih.govyoutube.com Consequently, different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles. nih.gov
While the subject heading refers to "this compound," which would imply a racemic mixture of two enantiomers, the therapeutically developed compound is a single, specific stereoisomer. wikipedia.org Its chemical name is (1r,1′R,4R)‐4‐methoxy‐5″‐methyl‐6′‐[5‐(prop‐1‐yn‐1‐yl)pyridin‐3‐yl]‐3′H‐dispiro[cyclohexane‐1,2′‐indene‐1′,2″‐imidazol]‐4″‐amine. nih.gov This precise spatial arrangement is critical for its potent and selective binding to the BACE1 active site. The specific configuration allows the molecule's functional groups to align optimally with the corresponding interaction points within the enzyme's binding pocket. Any variation in this 3D structure, as would be present in other stereoisomers, would likely result in a significant loss of inhibitory potency, underscoring the critical role of stereochemistry in the biological function of Lanabecestat.
Translational Research and Mechanistic Biomarker Studies
Development and Validation of Pharmacodynamic Biomarkers for BACE1 Inhibition
The development of (+/-)-Lanabecestat relied on specific pharmacodynamic biomarkers to measure its biological effect and confirm its mechanism of action—the inhibition of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). astrazeneca.comalzheimersnewstoday.com BACE1 is a key enzyme in the pathway that produces amyloid-beta (Aβ) peptides, which are central to the amyloid hypothesis of Alzheimer's disease. nih.gov Therefore, the primary biomarkers for assessing the activity of Lanabecestat (B602830) were the products of BACE1 activity.
Key biomarkers were developed and validated to quantify the reduction of various Aβ species in different biological fluids. nih.govresearchgate.net These markers served as direct indicators of BACE1 inhibition. The principal biomarkers included Aβ1-40 and Aβ1-42, which were measured in plasma, cerebrospinal fluid (CSF), and brain tissue. nih.govastrazeneca.com In addition to Aβ peptides, soluble amyloid precursor protein beta (sAPPβ), the direct product of APP cleavage by BACE1, was also utilized as a crucial proximal biomarker to demonstrate target engagement. nih.gov
The following table summarizes the key pharmacodynamic biomarkers used in the evaluation of Lanabecestat.
| Biomarker | Matrix (Fluid/Tissue) | Purpose in BACE1 Inhibition Studies |
| Amyloid-beta 1-40 (Aβ1-40) | Cerebrospinal Fluid (CSF), Plasma, Brain | To quantify the reduction of a primary Aβ peptide species following BACE1 inhibition. nih.govastrazeneca.com |
| Amyloid-beta 1-42 (Aβ1-42) | Cerebrospinal Fluid (CSF), Plasma, Brain | To quantify the reduction of a highly amyloidogenic Aβ peptide species following BACE1 inhibition. nih.govastrazeneca.com |
| Soluble Amyloid Precursor Protein beta (sAPPβ) | Cerebrospinal Fluid (CSF), Plasma | To serve as a direct and immediate measure of BACE1 enzymatic activity on its substrate, APP. nih.govnih.gov |
| Amyloid Plaque Burden | Brain | To assess downstream effects on amyloid pathology, often measured via neuroimaging techniques like florbetapir (B607462) PET. nih.gov |
These biomarkers were essential for establishing a quantitative relationship between drug exposure and the pharmacological response, forming the basis for assessing the compound's activity in both preclinical and clinical settings.
Assessment of Target Engagement in Preclinical Models via Biomarker Analysis
Preclinical studies were fundamental in demonstrating that this compound could access its target in the central nervous system and exert its intended biological effect. Target engagement was robustly assessed in multiple animal models by measuring the key pharmacodynamic biomarkers identified. nih.gov
Lanabecestat, being a brain-permeable compound, was shown to significantly lower the concentrations of Aβ1-40, Aβ1-42, and sAPPβ in the brain, CSF, and plasma across various species. nih.govnih.gov Studies in mice, guinea pigs, and dogs consistently showed a time- and dose-dependent reduction in these biomarkers, confirming that Lanabecestat effectively inhibited BACE1 in vivo. nih.gov For instance, in dogs, a significant reduction of approximately 80% in CSF Aβ concentrations was observed following administration of the compound. researchgate.net This preclinical evidence was critical in validating the compound's potential for achieving the desired mechanism of action.
The table below details the assessment of target engagement in different preclinical models.
| Preclinical Model | Biomarker(s) Assessed | Key Finding (Target Engagement) |
| Mouse | Aβ1-40, Aβ1-42, sAPPβ | Demonstrated significant, dose-dependent reduction of Aβ species and sAPPβ in brain, CSF, and plasma. nih.gov |
| Guinea Pig | Aβ1-40, Aβ1-42, sAPPβ | Showed robust reduction of Aβ species and sAPPβ in brain, CSF, and plasma. nih.govastrazeneca.comnih.gov |
| Dog | Aβ1-40, Aβ1-42, sAPPβ | Confirmed significant reduction of Aβ levels in CSF (~80%) and plasma. nih.govresearchgate.net |
These consistent findings across different species provided strong evidence of target engagement and supported the transition of Lanabecestat into further development.
Elucidating the Relationship Between In Vitro Potency and In Vivo Pharmacodynamic Response in Preclinical Contexts
A critical aspect of translational research for this compound was establishing a clear link between its potency in laboratory-based assays (in vitro) and its pharmacological effects in living organisms (in vivo). Research indicated a good correlation between the in vitro potency of Lanabecestat, as determined in primary neuron cultures, and its in vivo pharmacodynamic response. nih.gov
In vitro studies consistently demonstrated that Lanabecestat is a highly potent inhibitor of the human BACE1 enzyme. astrazeneca.com Various assays were used to quantify this potency, yielding values in the high picomolar to low nanomolar range. astrazeneca.com For example, a fluorescence resonance energy transfer (FRET) assay determined the half-maximal inhibitory concentration (IC₅₀) to be 0.615 nM. researchgate.net In cellular models using PDAPP neuronal cultures, the half-maximal effective concentration (EC₅₀) for lowering Aβ1-40 and Aβ1-42 was 0.275 nM and 0.228 nM, respectively. researchgate.net
The following table presents key in vitro potency data for Lanabecestat.
| In Vitro Assay | Potency Metric | Observed Value |
| Radioligand Binding Assay | Binding Affinity (nM) | 0.6 nM (for BACE1) |
| Fluorescence Resonance Energy Transfer (FRET) | IC₅₀ | 0.615 ± 0.101 nM |
| PDAPP Neuronal Cultures | EC₅₀ (for lowering Aβ1-40) | 0.275 ± 0.176 nM |
| PDAPP Neuronal Cultures | EC₅₀ (for lowering Aβ1-42) | 0.228 ± 0.244 nM |
This high in vitro potency translated effectively into robust in vivo pharmacodynamic responses in preclinical models. The significant, dose-dependent reductions in Aβ levels observed in the brain, CSF, and plasma of mice, guinea pigs, and dogs directly reflected the compound's potent enzymatic inhibition measured in vitro. nih.gov The ability to demonstrate that the high potency observed in cellular assays predicted a strong pharmacological effect in complex biological systems was a key achievement in the preclinical development of Lanabecestat. nih.gov
Advanced Research Directions and Future Perspectives for Bace1 Inhibitor Development
Strategies for Enhancing BACE1 Selectivity to Minimize Off-Target Effects in Research
The development of BACE1 inhibitors, including (+/-)-Lanabecestat, has been significantly challenged by the need for high selectivity. BACE1, or β-site amyloid precursor protein cleaving enzyme 1, shares considerable structural similarity with other essential aspartyl proteases, leading to potential off-target effects. The most critical of these is BACE2, a close homolog of BACE1 with approximately 64% amino acid similarity in their catalytic domains. nih.gov While Lanabecestat (B602830) is a potent BACE1 inhibitor, it is notably non-selective, inhibiting BACE1 and BACE2 at nearly equal concentrations (IC50 values of 0.6 nM and 0.9 nM, respectively). nih.gov This lack of selectivity is a characteristic of many third-generation BACE inhibitors and has been linked to specific side effects observed in clinical studies. nih.gov
Another key off-target enzyme is Cathepsin D (CatD), which is involved in photoreceptor turnover in the eye. nih.gov Inhibition of CatD has been associated with retinal toxicity, a serious adverse event that led to the termination of early BACE1 inhibitor trials. nih.govnih.gov Furthermore, BACE1 itself cleaves substrates other than the amyloid precursor protein (APP), such as β-galactoside α-2,6-sialyltransferase I (ST6Gal I) in the liver, which could potentially explain unexpected organ-specific toxicities. thieme-connect.com
To overcome these challenges, research has focused on exploiting the subtle structural differences between BACE1 and its related proteases. A primary strategy involves targeting the "flap region" of the enzyme's active site (residues 67-77). This region is more flexible and has a different shape in BACE1 compared to BACE2. nih.gov Structure-based drug design aims to create inhibitors with bulky or specific chemical groups that can fit into the BACE1 active site but are too large for the more constrained BACE2 site. nih.gov For example, introducing spirocycles or other large substituents to an inhibitor's core structure has been shown to improve BACE1 selectivity by over 500-fold in some research compounds. nih.govnih.gov Other approaches include designing inhibitors that interact with non-conserved amino acids within the binding pocket or targeting explicit water molecules present in the BACE1 active site but not BACE2, thereby using differences in hydration energy to achieve selectivity. nih.govresearchgate.net These strategies are critical for developing next-generation BACE1 inhibitors that can effectively lower amyloid-beta (Aβ) production without the liabilities associated with compounds like Lanabecestat.
Table 1: Comparative Selectivity of Various BACE Inhibitors
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Selectivity (BACE2/BACE1) | Reference |
| This compound | 0.6 | 0.9 | 1.5-fold | nih.gov |
| Elenbecestat | 3.9 | 46 | ~12-fold | researchgate.net |
| Shionogi Compound 1 | 3.9 | 148 | ~38-fold | researchgate.net |
| Shionogi Compound 2 | 7.7 | 307 | ~40-fold | researchgate.net |
| Verubecestat | Not specified | Not specified | Not selective | mdpi.com |
Investigation of BACE1 Inhibition on Synaptic Function and Dendritic Spine Formation in Animal Models
Beyond its role in Aβ production, BACE1 is a crucial enzyme for normal synaptic function and development. Research using animal models has revealed that inhibiting BACE1 can have significant consequences on synaptic plasticity, the cellular mechanism underlying learning and memory. Studies in mice treated with BACE1 inhibitors, including Lanabecestat, have demonstrated a severe reduction in hippocampal long-term potentiation (LTP), a key measure of synaptic strength. frontiersin.org This impairment of synaptic plasticity is a potential mechanism-based side effect that may have contributed to the cognitive worsening seen in some clinical trials. researchgate.netbmj.com
A major focus of preclinical investigation has been the effect of BACE1 inhibition on dendritic spines, the small protrusions on neurons that receive synaptic inputs. Using advanced in-vivo two-photon microscopy in mice, researchers have found that chronic treatment with BACE1 inhibitors leads to a reduction in dendritic spine density. nih.govthieme-connect.com This spine loss is not caused by the destabilization of mature, existing spines, but rather by a significant decrease in the formation rate of new spines. nih.govthieme-connect.com This effect appears to be reversible upon withdrawal of the inhibitor. nih.gov
The mechanism behind these synaptic alterations is linked to BACE1's role in processing substrates other than APP. A key substrate is the Seizure protein 6 (Sez6), which is exclusively cleaved by BACE1 and is essential for normal dendritic spine plasticity and arborization. nih.govthieme-connect.comsigmaaldrich.com Studies have shown a direct correlation between the level of BACE1 inhibition, the reduction in soluble Sez6 (sSez6), and the degree of dendritic spine loss. nih.govresearchgate.net This suggests that the negative synaptic effects are an on-target consequence of inhibiting BACE1's physiological function. Interestingly, these effects are dose-dependent; low doses of inhibitors that partially reduce Aβ may not significantly impact dendritic spine formation, suggesting a potential therapeutic window. nih.govsigmaaldrich.com In animal models of Alzheimer's disease, early intervention with a BACE1 inhibitor was shown to potentially rescue spine dynamics before irreversible damage occurred. sigmaaldrich.com However, neuroimaging from the human trials of Lanabecestat revealed greater brain volume reduction in treated groups compared to placebo, which may reflect the synaptic and neuronal structural changes observed in preclinical animal models. nih.gov
Table 2: Summary of BACE1 Inhibition Effects on Synaptic Plasticity in Animal Models
| Study Focus | Animal Model | BACE1 Inhibitor | Key Finding | Reference |
| Synaptic Vesicles / LTP | Wild-type Mice | Lanabecestat, Verubecestat | Decreased synaptic vesicle docking; severe reduction in hippocampal LTP. | frontiersin.org |
| Dendritic Spine Dynamics | Wild-type Mice | MK-8931 (Verubecestat) | Reduced spine density by diminishing new spine formation, not by destabilizing existing spines. | nih.govthieme-connect.com |
| Sez6 Processing | Wild-type Mice | Highly selective inhibitors | Spine loss correlated with the degree of reduction in soluble Sez6 levels. | nih.govresearchgate.net |
| LTP in BACE1 Knockout | BACE1 KO Mice | N/A (Genetic model) | Abolished LTP at mossy fiber-CA3 synapses in the hippocampus. | nih.govnih.gov |
| Synaptic Rescue in AD Model | AppNL-G-F Mice | NB-360 | High-dose BACE1 inhibition enhanced spine formation, improving spine dynamics in an early AD stage. | sigmaaldrich.com |
Application of Novel Computational and Machine Learning Approaches in BACE1 Inhibitor Discovery
The discovery and optimization of BACE1 inhibitors have been heavily reliant on novel computational and machine learning (ML) approaches. These methods accelerate the drug discovery pipeline, from identifying initial hits to refining lead compounds. Lanabecestat itself was discovered through a fragment-based drug discovery (FBDD) platform that integrates biophysical screening techniques with computational methodologies to efficiently design molecules that interact optimally with the protein target. researchgate.net
A cornerstone of computational discovery is virtual screening, which uses computer models to sift through vast libraries of chemical compounds to find those likely to bind to BACE1. nih.govfrontiersin.orgnih.gov This process can be structure-based, utilizing the 3D crystal structure of the BACE1 enzyme for molecular docking simulations, or ligand-based, using the chemical features of known inhibitors to build a pharmacophore model to find similar compounds. nih.govnih.govfrontiersin.org Molecular docking, for instance, predicts the binding pose and affinity of a potential inhibitor to the BACE1 active site, helping to prioritize candidates for synthesis and testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. nih.govnih.govthieme-connect.com QSAR models use machine learning algorithms, such as support vector regression (SVR), to build mathematical relationships between the chemical structures of compounds and their measured inhibitory activity (e.g., IC50). sigmaaldrich.com These models can then predict the potency of novel, untested compounds, guiding medicinal chemists in optimizing inhibitor design. nih.govsigmaaldrich.com More recently, deep neural networks (DNNs) and other advanced ML techniques have been applied to create highly predictive models, sometimes using datasets of thousands of compounds to capture complex structure-activity relationships. nih.govsigmaaldrich.com
Notably, recent ML-driven studies have moved beyond prediction to generation, creating models that can design novel ligands with high predicted binding affinity for BACE1. researchgate.netbmj.com The efficacy of these newly designed compounds is often validated in silico by comparing their predicted binding energies against those of established inhibitors like Lanabecestat and Atabecestat. researchgate.netbmj.comnih.gov This highlights the dual role of computational methods: both as a tool for novel discovery and as a benchmark for validating new approaches in the ongoing search for effective and safe BACE1 inhibitors.
Exploration of Synergistic Therapeutic Strategies Involving BACE1 Inhibition
Given the complex pathology of Alzheimer's disease and the challenges faced by BACE1 inhibitor monotherapy, research is increasingly exploring synergistic therapeutic strategies that combine BACE1 inhibition with other treatment modalities. The core principle is to target multiple pathogenic pathways simultaneously, which may lead to enhanced efficacy and potentially allow for the use of lower, safer doses of individual drugs.
One of the most explored combination strategies involves pairing a BACE1 inhibitor with an anti-amyloid immunotherapy, such as a monoclonal antibody. nih.govthieme-connect.com The rationale is that the BACE1 inhibitor works to "turn off the tap" by reducing the de novo production of Aβ, while the antibody works to "mop the floor" by clearing existing amyloid plaques from the brain. nih.gov Preclinical studies in transgenic mice have shown that this dual approach can reduce amyloid plaque burden more effectively than either treatment alone. nih.govthieme-connect.com This strategy has been proposed as a potential maintenance therapy, where a BACE1 inhibitor could be used at a low dose to prevent the re-accumulation of plaques after initial clearance by an antibody. researchgate.netnih.gov
Another promising approach is the combination of a BACE1 inhibitor with a γ-secretase modulator (GSM). nih.gov Since BACE1 and γ-secretase perform the first and second cuts of APP to produce Aβ, respectively, targeting both enzymes offers a two-pronged attack on the amyloid pathway. nih.govscienceopen.com Studies in both primary neurons and mice have demonstrated that a BACE1 inhibitor combined with a GSM produces an additive reduction in Aβ42 levels, suggesting this could be a viable therapeutic strategy. nih.gov
Furthermore, combining BACE1 inhibitors with drugs targeting different aspects of neurodegeneration has shown promise. A preclinical study combining a BACE1 inhibitor with memantine, an NMDA receptor antagonist used for symptomatic treatment of AD, found that the combination rescued cognitive deficits in 5XFAD mice when neither drug was effective on its own at the tested dose. sigmaaldrich.com Other novel strategies include the use of gene therapy, such as delivering BACE1-targeting small interfering RNA (siRNA) to silence the gene, which not only reduces Aβ production but may also synergistically enhance the removal of Aβ by microglia. nih.gov While clinical trials for Lanabecestat were discontinued (B1498344), these combination strategies represent a key future direction for the BACE1 inhibitor class as a whole. mdpi.comnih.gov
Methodological Advancements in Preclinical Neurodegenerative Disease Research
The challenges encountered during the clinical development of this compound and other BACE1 inhibitors have underscored the need for more predictive and sophisticated preclinical research methods. Recent methodological advancements are aimed at bridging the gap between laboratory findings and clinical outcomes.
A significant leap forward has been the development of three-dimensional (3D) human cell culture models, often referred to as "brain organoids" or "Alzheimer's in a Dish". nih.govthieme-connect.comsigmaaldrich.com These models, frequently derived from induced pluripotent stem cells (iPSCs) of AD patients, can recapitulate complex pathologies, including both Aβ plaque deposition and subsequent Aβ-driven tau tangles, in a human-specific context. nih.govnih.govresearchgate.net This is a crucial advantage over many traditional animal models that often fail to develop the full spectrum of AD pathology. nih.govresearchgate.net These 3D systems provide a high-throughput platform for screening compounds like BACE1 inhibitors and studying their effects on human cells in a more physiologically relevant environment. nih.gov
Animal models themselves are also evolving. Researchers are moving beyond first-generation transgenic mice that merely overexpress a single mutated human gene. Newer models, such as the 5xFAD or triple-transgenic (3xTg-AD) mice, incorporate multiple mutations to better mimic the interplay between Aβ and tau pathology. nih.govnih.gov Furthermore, APP "knock-in" models, which express mutated APP at physiological levels, avoid potential artifacts caused by massive overexpression. nih.govfrontiersin.org There is also growing use of non-rodent models, including canines and non-human primates, whose brain structure and Aβ sequence are more similar to humans. nih.govnih.gov
The implementation of advanced neuroimaging and biomarkers in the preclinical phase is another critical advancement. nih.gov Techniques such as positron emission tomography (PET) can now visualize and quantify not just Aβ and tau pathology in living animal models, but also synaptic density and neuroinflammation. bmj.comnih.gov This allows for a more dynamic and comprehensive assessment of a drug's effects. The rigorous use of fluid biomarkers (in blood and CSF) to confirm target engagement (e.g., reduction of sAPPβ by BACE1 inhibitors) and to monitor downstream effects is now considered essential for guiding dose selection and interpreting study outcomes, a lesson learned from early clinical trial failures. nih.govnih.gov These methodological improvements are vital for de-risking future drug development for neurodegenerative diseases.
Q & A
Q. What is the mechanistic rationale for targeting BACE1 with (+/-)-Lanabecestat in Alzheimer’s disease (AD)?
this compound inhibits BACE1, an enzyme critical in amyloid-beta (Aβ) production. By reducing Aβ plaque formation, it aimed to slow AD progression. Preclinical studies demonstrated dose-dependent Aβ reduction in cerebrospinal fluid, supporting its transition to clinical trials .
Q. What were the primary clinical endpoints and patient inclusion criteria in Phase 3 trials for this compound?
The AMARANTH (Phase 2/3) and DAYBREAK-ALZ (Phase 3) trials assessed cognitive decline using the Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and functional decline via the Alzheimer’s Disease Cooperative Study–Activities of Daily Living (ADCS-ADL). Participants were aged 55–85 with early AD (mild cognitive impairment) or mild AD dementia, confirmed by biomarker or imaging evidence of Aβ pathology .
Q. How were safety and tolerability profiles of this compound characterized across clinical phases?
Phase 1 trials (N=82) established pharmacokinetics and safety, while Phase 2/3 trials (N=2,218) identified dose-dependent adverse events (AEs), including psychiatric symptoms (e.g., anxiety), weight loss, and hair discoloration. These AEs were systematically monitored using standardized scales (e.g., Neuropsychiatric Inventory) and compared to placebo groups .
Advanced Research Questions
Q. What methodological challenges arose from the early termination of this compound trials, and how can such data be analyzed?
Both AMARANTH and DAYBREAK-ALZ were halted after futility analyses indicated low probability of meeting primary endpoints. Researchers should employ survival analysis (e.g., Kaplan-Meier curves) adjusted for truncated follow-up and sensitivity analyses to assess bias from missing data. Bayesian methods can also model hypothetical outcomes under continued dosing .
Q. How can discrepancies between preclinical Aβ reduction and clinical failure of BACE1 inhibitors be reconciled?
Preclinical models often overestimate Aβ’s role in late-stage AD. Methodologically, researchers should:
- Validate animal-to-human translatability using biomarkers (e.g., PET imaging for Aβ plaques).
- Incorporate patient stratification by disease stage (e.g., prodromal vs. mild AD) to identify responsive subgroups.
- Explore secondary pathways (e.g., neuroinflammation, tau pathology) in post-hoc analyses .
Q. What biomarkers were evaluated in this compound trials, and how can their utility be improved in future studies?
Trials measured Aβ40/42 levels in plasma and CSF, along with tau protein. To enhance utility:
Q. How did varying dosing regimens (20 mg vs. 50 mg) impact pharmacodynamic outcomes in this compound trials?
Phase 3 trials (N=421) compared 20 mg and 50 mg doses against placebo. Pharmacodynamic analysis showed no dose-response relationship in efficacy, though higher doses correlated with increased AE incidence. Researchers should use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing while minimizing toxicity .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for handling missing data in discontinued AD trials?
- Multiple Imputation : Addresses missing cognitive scores under missing-at-random assumptions.
- Mixed-Effects Models : Analyze longitudinal data with random slopes/intercepts to account for dropouts.
- Pattern-Mixture Models : Assess robustness of results under different missing-data mechanisms .
Q. How can trial designs be optimized to address heterogeneity in AD progression?
- Adaptive Designs : Allow dose adjustments or endpoint modifications based on interim analyses.
- Enrichment Strategies : Select patients with biomarker-confirmed Aβ pathology or rapid progression rates.
- Composite Endpoints : Combine cognitive, functional, and biomarker metrics to capture multidimensional outcomes .
Q. What strategies mitigate bias in open-label extensions after trial termination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
